molecular formula C10H12N4 B2826306 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine CAS No. 2137645-24-8

4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine

Cat. No. B2826306
CAS RN: 2137645-24-8
M. Wt: 188.234
InChI Key: QETCJUICMFXEIX-UHFFFAOYSA-N
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Description

“4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine” is a compound with the CAS Number: 2137645-24-8 . It has a molecular weight of 188.23 . The compound is a powder at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 188.23 . The Inchi Code for this compound is 1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that pyrazole and pyridine derivatives, including compounds structurally related to 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine, are widely used as key intermediates in the synthesis of heterocyclic compounds. These compounds exhibit a broad range of biological activities and are utilized in the development of pharmaceuticals and materials science. For instance, pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to the compound , have been studied extensively for their diverse medicinal properties, including anticancer, CNS agents, and anti-infectious activities. The synthesis and application of these derivatives underline the chemical's role in producing bioactive molecules for drug discovery and development (Cherukupalli et al., 2017).

Development of Optical Sensors

Compounds containing pyridine and pyrazole moieties, akin to this compound, have been identified as promising candidates for the development of optical sensors. Pyrimidine derivatives, for example, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights the compound's potential application in creating sensors for environmental monitoring, clinical diagnostics, and chemical analysis (Jindal & Kaur, 2021).

Catalysis and Green Chemistry

The relevance of pyrazole and pyridine-based compounds extends to catalysis and green chemistry. These compounds serve as ligands in the development of catalysts for various chemical reactions, including C-N bond-forming reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals. Research focused on recyclable copper catalyst systems for such reactions underlines the importance of these ligands in promoting sustainable and efficient synthetic methodologies. This research direction emphasizes the role of this compound-related compounds in enhancing reaction conditions, catalyst recyclability, and overall process sustainability (Kantam et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCJUICMFXEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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